Agaridoxin

カタログ番号:

B1252516

分子量:

254.24 g/mol

InChIキー:

HJLNKWYSKFDHDG-ZETCQYMHSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid is a natural product found in Agaricus bisporus and Agaricus campestris with data available.

特性

分子式 |

C11H14N2O5 |

|---|---|

分子量 |

254.24 g/mol |

IUPAC名 |

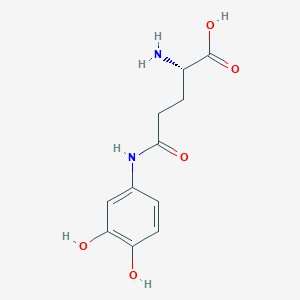

(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H14N2O5/c12-7(11(17)18)2-4-10(16)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,14-15H,2,4,12H2,(H,13,16)(H,17,18)/t7-/m0/s1 |

InChIキー |

HJLNKWYSKFDHDG-ZETCQYMHSA-N |

異性体SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)O)O |

正規SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)O)O |

同義語 |

agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |

製品の起源 |

United States |

Foundational & Exploratory

The Enigmatic Agaridoxin: A Technical Guide to its Discovery, Isolation, and Characterization from Agaricus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agaridoxin (B1666640), a catecholamine derivative identified as 3,4-dihydroxy(γ-L-glutamyl)anilide, is a notable secondary metabolite isolated from certain species of the genus Agaricus. Initially discovered during investigations into the toxicity of Agaricus mushrooms, this compound has since been characterized as a potent α1-adrenergic agonist. This technical guide provides a comprehensive overview of the discovery, isolation, chemical properties, and biological activity of this compound. Detailed experimental protocols, derived from seminal and related studies, are presented to facilitate further research into this intriguing fungal metabolite. Quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to provide a clear and in-depth understanding of this compound for researchers, scientists, and professionals in drug development.

Introduction

The genus Agaricus encompasses a wide variety of mushroom species, including the commercially cultivated Agaricus bisporus and the poisonous Agaricus xanthodermus. The latter is infamous for causing gastrointestinal distress upon consumption, a toxicity attributed to a suite of phenolic compounds.[1] Early research into the constituents of toxic Agaricus species led to the discovery of a unique catecholamine derivative named this compound.[2]

Subsequent studies revealed that this compound is 3,4-dihydroxy(γ-L-glutamyl)anilide, a compound that exhibits significant biological activity.[2][3] Specifically, it acts as an agonist of the α1-adrenergic receptor, a G protein-coupled receptor involved in a multitude of physiological processes.[3][4] This activity positions this compound as a molecule of interest for pharmacological research, potentially serving as a lead compound for the development of novel therapeutics.

This document aims to consolidate the available scientific information on this compound, providing a technical resource for its extraction, characterization, and the exploration of its biological functions.

Discovery and Isolation

This compound was first isolated from mushroom species as part of an effort to identify the compounds responsible for their biological effects.[2] The isolation process, as described in the foundational literature, involves a multi-step extraction and chromatographic purification procedure.

General Experimental Workflow for Isolation

The isolation of this compound from Agaricus species follows a general workflow for the purification of natural products from fungal sources. This process typically involves extraction from the fungal biomass, followed by a series of chromatographic steps to separate the compound of interest from other metabolites.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through a combination of spectroscopic analysis and chemical synthesis.[2] It is identified as 3,4-dihydroxy(γ-L-glutamyl)anilide.

Chemical Structure

The molecule consists of a glutamic acid residue linked via its γ-carboxyl group to the amino group of 3,4-dihydroxyaniline (4-aminocatechol).

Physicochemical and Spectroscopic Data

While detailed quantitative data from the original isolation paper is not fully available, the following table summarizes the expected physicochemical and spectroscopic properties based on its structure and data for similar compounds.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 254.24 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| UV λmax | Characteristic absorbance peaks for catechol and anilide moieties |

| ¹H NMR | Signals corresponding to the protons of the glutamyl and dihydroxyanilino groups |

| ¹³C NMR | Resonances for the carbonyl, aromatic, and aliphatic carbons |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the isolation and characterization of this compound, based on established techniques for natural product chemistry.

Extraction of this compound from Agaricus Sporophores

This protocol outlines a general procedure for the extraction of polar metabolites like this compound from fresh mushroom tissue.

-

Homogenization: Freshly collected Agaricus sporophores are cleaned and homogenized in a blender with an aqueous ethanol (B145695) solution (e.g., 70% ethanol) at a ratio of 1:5 (w/v).

-

Extraction: The homogenate is stirred at room temperature for several hours to facilitate the extraction of metabolites.

-

Filtration: The mixture is filtered through cheesecloth and then through filter paper to remove solid fungal debris.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Lyophilization: The remaining aqueous extract is frozen and lyophilized to yield a crude powder.

Purification of this compound by Column Chromatography

This protocol describes a general approach to the purification of this compound from the crude extract.

-

Column Preparation: A glass column is packed with a suitable stationary phase for size-exclusion or adsorption chromatography (e.g., Sephadex G-10 or a polyamide resin).

-

Sample Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the column.

-

Elution: The column is eluted with a suitable solvent system, starting with a less polar solvent and gradually increasing the polarity (gradient elution).

-

Fraction Collection: Fractions of the eluate are collected at regular intervals.

-

Analysis of Fractions: Each fraction is analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Fractions containing the pure compound are pooled and the solvent is removed under reduced pressure.

Synthesis of this compound

The synthesis of this compound involves the formation of a peptide bond between the γ-carboxyl group of glutamic acid and the amino group of 4-aminocatechol.[2] This requires the protection of other reactive functional groups, followed by deprotection.

-

Protection of Glutamic Acid: The α-amino and α-carboxyl groups of L-glutamic acid are protected using standard methods in peptide chemistry.

-

Activation of the γ-Carboxyl Group: The γ-carboxyl group of the protected glutamic acid is activated to facilitate amide bond formation.

-

Coupling Reaction: The activated glutamic acid derivative is reacted with 4-aminocatechol to form the anilide bond.

-

Deprotection: The protecting groups are removed to yield this compound.

-

Purification: The synthesized this compound is purified by recrystallization or chromatography.

Biological Activity and Mechanism of Action

This compound has been identified as a catecholamine that functions as an α1-adrenergic receptor agonist.[3] This activity is responsible for its physiological effects.

α1-Adrenergic Receptor Agonism

Studies have shown that this compound can activate adenylate cyclase in a manner consistent with an α1-adrenergic agonist.[3] This activation is dependent on the presence of guanylyl imidodiphosphate (Gpp(NH)p) and is antagonized by selective α1-adrenergic blockers.

Signaling Pathway

As an α1-adrenergic agonist, this compound initiates a well-characterized signaling cascade upon binding to its receptor.

Quantitative Biological Activity Data

The following table summarizes the key quantitative data regarding the biological activity of this compound as an α1-adrenergic agonist.

| Parameter | Value | Species/System | Reference |

| Receptor Type | α1-adrenergic | Rat hypothalamus, cerebral cortex, kidney, liver | [3] |

| Effect | Adenylate cyclase activation | Rat hypothalamus membranes | [3] |

| Antagonists | WB-4101, phenoxybenzamine | Rat hypothalamic adenylate cyclase | [3] |

| Ineffective Antagonists | Propranolol, yohimbine | Rat hypothalamic adenylate cyclase | [3] |

| Binding Inhibition | Inhibits [³H]WB-4101 binding | Rat hypothalamic and cerebral cortical membranes | [3] |

Conclusion and Future Directions

This compound, a γ-L-glutamyl derivative of 4-aminocatechol from Agaricus species, represents a fascinating fungal metabolite with potent and specific biological activity. Its role as an α1-adrenergic agonist opens avenues for further investigation into its pharmacological potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers interested in exploring the chemistry and biology of this compound.

Future research should focus on obtaining a more comprehensive quantitative profile of this compound's activity at different α1-adrenergic receptor subtypes. Furthermore, exploration of its structure-activity relationship through the synthesis and testing of analogues could lead to the development of novel therapeutic agents. The elucidation of the biosynthetic pathway of this compound in Agaricus species would also be a significant contribution to the field of fungal secondary metabolism.

References

- 1. Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]

The Enigmatic Pathway of Agaridoxin: A Proposed Biosynthetic Route in Mushrooms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Agaridoxin (B1666640), a substituted hydrazine (B178648) derivative found in certain mushroom species, notably the yellow-staining mushroom Agaricus xanthodermus, has attracted interest due to its unique chemical structure and potential biological activities. Despite its identification, the biosynthetic pathway responsible for its formation in fungi remains largely unelucidated. This technical guide synthesizes the current, albeit limited, knowledge and proposes a scientifically plausible biosynthetic pathway for this compound. Drawing parallels from established metabolic routes in fungi, particularly the shikimate pathway and known biotransformations of aromatic compounds, this document aims to provide a foundational framework for future research. It outlines the hypothetical enzymatic steps, precursor molecules, and genetic machinery that may be involved in the synthesis of this intriguing fungal metabolite. This guide also presents generalized experimental protocols that could be employed to validate the proposed pathway and offers visual representations of the key metabolic steps and experimental workflows.

Introduction

Agaricus xanthodermus, commonly known as the yellow-stainer, is a widely distributed mushroom recognized for its characteristic yellow staining upon bruising and a distinct phenolic odor.[1][2] This species is also known to be toxic to most individuals, causing gastrointestinal distress.[1] Among its secondary metabolites is this compound, chemically identified as N'-acetyl-4-hydroxyphenylhydrazine. The biosynthesis of such hydrazine-containing natural products is a fascinating area of mycology, as the formation of a nitrogen-nitrogen bond is a relatively rare event in eukaryotic metabolism. This document will explore the likely origins of this compound, starting from primary metabolism and branching into a specialized secondary metabolic pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be hypothetically dissected into three major stages:

-

Formation of the Aromatic Precursor: Synthesis of a C6-C1 aromatic acid, likely 4-hydroxybenzoic acid, via the shikimate pathway.

-

Hydrazine Moiety Introduction: The formation of the N-N bond to create a phenylhydrazine (B124118) intermediate.

-

Final Modification: N-acetylation of the hydrazine group to yield this compound.

Stage 1: Synthesis of the 4-Hydroxyphenyl Moiety

The aromatic core of this compound is almost certainly derived from the shikimate pathway , a well-conserved metabolic route in fungi, plants, and bacteria for the biosynthesis of aromatic amino acids.[3] The key branch-point intermediate in this pathway is chorismate .[4]

From chorismate, the synthesis of 4-hydroxybenzoic acid can be catalyzed by the enzyme chorismate pyruvate-lyase .[4] While this enzyme is well-characterized in bacteria (as UbiC in ubiquinone biosynthesis), its fungal equivalent is plausible.[5] This enzyme would catalyze the removal of the pyruvate (B1213749) side chain from chorismate to yield 4-hydroxybenzoic acid.

Alternatively, the pathway could proceed through phenylalanine or tyrosine, followed by subsequent enzymatic modifications, though the direct conversion of chorismate is a more direct route.[6]

Stage 2: Formation of the Phenylhydrazine Intermediate

This is the most speculative part of the pathway, as the enzymatic machinery for hydrazine formation in fungi is not well understood. However, the presence of 4,4'-dihydroxy-azobenzene in A. xanthodermus suggests the fungus possesses the capability to form N-N bonds.[7][8]

One plausible hypothesis involves the amination of 4-hydroxybenzoic acid to form 4-aminobenzoic acid (PABA), a known fungal metabolite also derived from chorismate.[9] This could then be followed by a series of enzymatic steps, potentially involving N-hydroxylation and a subsequent reaction to form the hydrazine. In the related mushroom Agaricus bisporus, 4-hydrazinobenzoic acid has been suggested as a precursor to the hydrazine-containing compound agaritine, lending support to this hypothesis.[10]

Recent discoveries in bacteria have identified hydrazine synthetases , which catalyze N-N bond formation.[11] It is conceivable that a convergent evolution has led to analogous enzymatic systems in fungi.

Stage 3: N-Acetylation

The final step in the proposed pathway is the acetylation of the terminal nitrogen of the 4-hydroxyphenylhydrazine intermediate. This reaction would be catalyzed by an N-acetyltransferase , a ubiquitous class of enzymes in fungi that utilize acetyl-CoA as a donor to transfer an acetyl group to a primary amine or hydrazine.

The complete proposed biosynthetic pathway is visualized in the diagram below.

Figure 1: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data regarding the enzyme kinetics, substrate concentrations, or product yields specifically for the biosynthetic pathway of this compound. Should such data become available, it would be presented in a format similar to the table below for clarity and comparative analysis.

| Enzyme (Putative) | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| Chorismate Pyruvate-Lyase | Chorismate | 4-Hydroxybenzoic Acid | N/A | N/A | N/A | N/A | N/A |

| Hydrazine Synthetase-like | 4-Aminobenzoic Acid, etc. | 4-Hydroxyphenylhydrazine | N/A | N/A | N/A | N/A | N/A |

| N-Acetyltransferase | 4-Hydroxyphenylhydrazine, Acetyl-CoA | This compound, CoA | N/A | N/A | N/A | N/A | N/A |

| N/A: Not Available |

Table 1: Template for Quantitative Enzymatic Data in this compound Biosynthesis.

Experimental Protocols for Pathway Elucidation

The validation of the proposed this compound biosynthetic pathway would require a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon skeleton of this compound.

Methodology:

-

Precursor Feeding: Cultures of Agaricus xanthodermus mycelia will be grown in a defined liquid medium. The cultures will be supplemented with ¹³C-labeled precursors, such as [¹³C₆]-glucose (to trace the entire shikimate pathway) or [¹³C₇]-shikimic acid.

-

Extraction: After a suitable incubation period, the mycelia and culture broth will be harvested. This compound and other metabolites will be extracted using a suitable solvent system (e.g., ethyl acetate).

-

Purification and Analysis: The extracted this compound will be purified using High-Performance Liquid Chromatography (HPLC). The purified compound will then be analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the ¹³C labels.

References

- 1. Agaricus xanthodermus - Wikipedia [en.wikipedia.org]

- 2. Agaricus xanthodermus (MushroomExpert.Com) [mushroomexpert.com]

- 3. Chorismate synthase - Wikipedia [en.wikipedia.org]

- 4. A metabolic node in action: chorismate-utilizing enzymes in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ymdb.ca [ymdb.ca]

- 6. thesciencenotes.com [thesciencenotes.com]

- 7. Constituents of Agaricus xanthodermus Genevier: the first naturally endogenous azo compound and toxic phenolic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxybenzoic acid is a diffusible factor that connects metabolic shikimate pathway to the biosynthesis of a unique antifungal metabolite in Lysobacter enzymogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactivation of mushroom hydrazines to mutagenic products by mammalian and fungal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A broadly conserved fungal chorismate mutase targets the plant shikimate pathway to regulate salicylic acid production and other secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: Agaridoxin's Atypical Interaction with Alpha-Adrenergic Receptors

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Agaridoxin (B1666640), a catecholamine derivative first isolated from the mushroom Agaricus campestris, presents a fascinating case study in adrenergic pharmacology. While structurally related to endogenous catecholamines, its mechanism of action on alpha-adrenergic receptors deviates from classical signaling paradigms. This technical guide provides an in-depth exploration of the current understanding of this compound's interaction with alpha-adrenergic receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique fungal metabolite.

Core Mechanism of Action: An Alpha-1 Agonist with an Unconventional Pathway

This compound has been identified as an agonist primarily targeting the alpha-1 adrenergic receptor subtype.[1] However, unlike typical alpha-1 adrenergic agonists that signal through the Gq protein pathway to activate phospholipase C, this compound stimulates adenylate cyclase.[1] This unusual signaling cascade sets it apart and suggests a novel mode of receptor activation or the involvement of specific receptor conformations.

Studies have demonstrated that the effects of this compound are effectively antagonized by established alpha-1 adrenergic blockers such as WB-4101 and phenoxybenzamine.[1] Conversely, the alpha-2 selective antagonist yohimbine (B192690) and the beta-adrenergic antagonist propranolol (B1214883) do not inhibit its action, confirming its selectivity for the alpha-1 receptor.[1]

Quantitative Analysis of Receptor Interaction

Competition binding assays have been instrumental in characterizing the affinity of this compound for the alpha-1 adrenergic receptor. These experiments have shown that this compound can displace the binding of the radiolabeled alpha-1 selective antagonist, [3H]WB-4101, in membranes isolated from rat hypothalamus and cerebral cortex.[1]

A key finding from these studies is that the inhibitory constant (Ki) for this compound is lower than that of the endogenous neurotransmitter norepinephrine, indicating a higher binding affinity for the alpha-1 receptor.[1] While the precise quantitative values for this compound's binding affinity (Kd), potency (EC50), and inhibitory concentration (IC50) at various alpha-adrenergic receptor subtypes are not extensively documented in the public domain, the available data consistently point to its potent alpha-1 agonistic activity.

Table 1: Summary of this compound's Interaction with Alpha-Adrenergic Receptors

| Parameter | Receptor Subtype | Value/Observation | Reference |

| Primary Target | Alpha-1 Adrenergic Receptor | Agonist | [1] |

| Signaling Pathway | Adenylate Cyclase | Activation | [1] |

| Antagonism | Alpha-1 Blockers (WB-4101, Phenoxybenzamine) | Effective | [1] |

| Antagonism | Alpha-2 Blocker (Yohimbine) | Ineffective | [1] |

| Antagonism | Beta Blocker (Propranolol) | Ineffective | [1] |

| Binding Affinity (Ki) | Alpha-1 Adrenergic Receptor | Lower than norepinephrine | [1] |

Experimental Protocols

The following section outlines the generalized methodologies employed in the foundational research that elucidated the mechanism of action of this compound.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a ligand (in this case, this compound) to its receptor.

-

Objective: To determine the ability of this compound to compete with a known radiolabeled ligand for binding to alpha-1 adrenergic receptors.

-

Materials:

-

Membrane preparations from rat hypothalamus or cerebral cortex (rich in alpha-1 adrenergic receptors).

-

[3H]WB-4101 (radiolabeled alpha-1 selective antagonist).

-

Unlabeled this compound.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with a fixed concentration of [3H]WB-4101 in the absence or presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to calculate the IC50 (concentration of this compound that inhibits 50% of [3H]WB-4101 binding) and subsequently the Ki value.

-

Adenylate Cyclase Activity Assays

This functional assay measures the downstream effect of receptor activation.

-

Objective: To determine the effect of this compound on the activity of adenylate cyclase.

-

Materials:

-

Membrane preparations from relevant tissues (e.g., rat hypothalamus).

-

This compound.

-

ATP (substrate for adenylate cyclase).

-

[α-32P]ATP (radiolabeled substrate for sensitive detection).

-

Guanine nucleotides (e.g., GTP or a non-hydrolyzable analog like Gpp(NH)p) to facilitate G-protein coupling.

-

Reaction buffer.

-

Column chromatography setup (e.g., Dowex and alumina (B75360) columns) to separate cAMP from other nucleotides.

-

-

Procedure:

-

Incubate the membrane preparations with this compound in the presence of ATP and [α-32P]ATP.

-

Initiate the reaction by adding a magnesium-containing buffer.

-

Incubate for a defined period at a specific temperature (e.g., 30°C).

-

Terminate the reaction (e.g., by adding a stopping solution and boiling).

-

Separate the produced [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential column chromatography.

-

Quantify the amount of [32P]cAMP formed using a scintillation counter.

-

Signaling Pathways and Visualizations

The interaction of this compound with the alpha-1 adrenergic receptor initiates a signaling cascade that is distinct from the canonical pathway. The following diagrams, generated using the DOT language, illustrate the proposed mechanism and the experimental workflow.

Caption: Proposed signaling pathway of this compound at the alpha-1 adrenergic receptor.

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound represents a unique pharmacological tool for probing the intricacies of alpha-1 adrenergic receptor function. Its ability to activate adenylate cyclase through an alpha-1 receptor challenges conventional models of G-protein coupling and signaling. For drug development professionals, the novel mechanism of this compound could inspire the design of biased agonists that selectively activate specific downstream pathways, potentially leading to therapeutics with improved efficacy and reduced side effects.

Further research is warranted to:

-

Determine the precise binding affinities (Kd) and functional potencies (EC50) of this compound at all alpha-adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C).

-

Elucidate the specific G-protein subtype(s) involved in coupling the alpha-1 receptor to adenylate cyclase in response to this compound.

-

Investigate the structural basis of this compound's interaction with the alpha-1 receptor to understand how it induces this atypical signaling.

A deeper understanding of this compound's mechanism of action will not only enhance our fundamental knowledge of adrenergic receptor pharmacology but also open new avenues for therapeutic innovation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaridoxin is a naturally occurring catecholamine derivative isolated from mushrooms.[1] This document provides a technical overview of the biological activity of this compound, with a focus on its interaction with mammalian adrenergic receptors. The information presented is primarily derived from the seminal research article by Schoenewaldt et al. (1982), which remains the foundational study on the pharmacological properties of this compound. Due to the limited availability of subsequent primary research, this guide synthesizes the key findings from this pivotal study to serve as a resource for researchers and drug development professionals.

Quantitative Data

The biological activity of this compound has been quantified through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The key quantitative data for this compound and related compounds are summarized in the table below.

| Compound | Receptor Target | Radioligand | Tissue Source | Inhibition Constant (Ki) | Reference |

| This compound | α1-adrenergic receptor | [3H]WB-4101 | Rat Hypothalamus | Lower than Norepinephrine | [1] |

| This compound | α1-adrenergic receptor | [3H]WB-4101 | Rat Cerebral Cortex | Lower than Norepinephrine | [1] |

| Methoxamine (B1676408) | α1-adrenergic receptor | [3H]WB-4101 | Rat Hypothalamus | Lower than Norepinephrine | [1] |

| Methoxamine | α1-adrenergic receptor | [3H]WB-4101 | Rat Cerebral Cortex | Lower than Norepinephrine | [1] |

Note: The primary research article states that the Ki values for both this compound and the known α1 agonist methoxamine are lower than that of norepinephrine, indicating a higher binding affinity for the α1-adrenergic receptor.[1] However, the specific numerical Ki values were not available in the abstract.

Experimental Protocols

The biological activity of this compound was characterized using two primary experimental techniques: the adenylate cyclase activity assay and the radioligand binding assay. The methodologies described below are based on the information provided in the key research article and general protocols for these assays.

Adenylate Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the activation of adenylate cyclase.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Membrane particles were prepared from various rat tissues, including the hypothalamus, kidney, liver, and cerebral cortex.[1] This typically involves homogenization of the tissue followed by differential centrifugation to isolate the membrane fraction.

-

Assay Components: The reaction mixture contained the isolated membrane particles, this compound or its synthetic analogues, and guanylyl imidodiphosphate (Gpp(NH)p), a non-hydrolyzable analog of GTP that locks G-proteins in an active state.[1]

-

Incubation: The components were incubated together to allow for receptor binding and subsequent activation of adenylate cyclase.

-

cAMP Measurement: The reaction was terminated, and the amount of cAMP produced was quantified. The study found that this compound and its analogues cause the activation of adenylate cyclase.[1]

Radioligand Binding Assay

This assay was used to determine the binding affinity of this compound to the α1-adrenergic receptor.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Membrane preparations from rat hypothalamus and cerebral cortex were used.[1]

-

Competitive Binding: The membranes were incubated with a fixed concentration of the radiolabeled α1-adrenergic antagonist, [3H]WB-4101, and varying concentrations of the unlabeled competing ligand (this compound or methoxamine).[1]

-

Separation: After incubation, the mixture was filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity bound to the membranes was measured using scintillation counting.

-

Data Analysis: The data was used to calculate the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50), which was then used to determine the inhibition constant (Ki).

Signaling Pathway

This compound exerts its biological effect by acting as an agonist at the α1-type adrenergic receptor.[1] This initiates a well-characterized signaling cascade within the target cell.

Pathway Description:

-

Receptor Binding: this compound binds to and activates the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), on the cell surface.[1]

-

G-Protein Activation: This activation leads to the dissociation and activation of the heterotrimeric G-protein, specifically the Gq/11 alpha subunit.

-

Phospholipase C Activation: The activated Gq/11 subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: The activation of these downstream effectors, including the rise in intracellular calcium and activation of PKC, leads to a variety of cellular responses. The primary research indicates that this cascade ultimately results in the activation of adenylate cyclase.[1]

Conclusion

The available primary research, though limited to a single key study, provides a clear foundational understanding of this compound's biological activity. It is a potent α1-adrenergic agonist that stimulates adenylate cyclase activity. The quantitative data indicates a high affinity for its receptor. The experimental protocols employed are standard for pharmacological characterization, and the signaling pathway is consistent with known α1-adrenergic mechanisms. Further research would be beneficial to elucidate the specific Ki values, explore its activity on other receptor subtypes, and investigate its potential therapeutic applications.

References

Agaridoxin: A Novel Fungal Catecholamine with Alpha-1 Adrenergic Agonist Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agaridoxin (B1666640), a naturally occurring catecholamine derivative isolated from the common mushroom Agaricus bisporus and other Agaricus species, presents a unique molecular scaffold with significant pharmacological interest. Chemically identified as 3,4-dihydroxy(gamma-L-glutamyl)anilide, this fungal metabolite has been characterized as a potent and selective alpha-1 (α1) adrenergic receptor agonist. Its ability to stimulate adenylate cyclase in mammalian tissues suggests its potential as a novel therapeutic agent and a valuable tool for studying adrenergic signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols for its study.

Introduction

The quest for novel bioactive compounds has led researchers to explore diverse natural sources, with fungi being a particularly rich reservoir of unique chemical entities. This compound, a metabolite produced by edible mushrooms, stands out as a fungal-derived catecholamine with specific interactions with the mammalian adrenergic system.[1] Unlike endogenous catecholamines such as epinephrine (B1671497) and norepinephrine, this compound possesses a distinct gamma-L-glutamyl anilide structure, which may confer unique pharmacokinetic and pharmacodynamic properties. Its selective agonism at α1-adrenergic receptors makes it a subject of interest for potential applications in conditions where modulation of these receptors is beneficial.

Chemical Properties and Structure

This compound is a substituted anilide with the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.24 g/mol . The core structure consists of a catechol (3,4-dihydroxybenzene) ring linked to the gamma-carboxyl group of an L-glutamic acid residue via an amide bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-amino-5-oxo-5-[(3,4-dihydroxyphenyl)amino]pentanoic acid |

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 254.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous solutions |

Biological Activity and Mechanism of Action

This compound functions as a selective α1-adrenergic receptor agonist.[1] Studies have demonstrated its ability to stimulate adenylate cyclase activity in a variety of mammalian tissues, including the hypothalamus, kidney, liver, and cerebral cortex.[1] This stimulation is dependent on the presence of guanylyl imidodiphosphate (Gpp(NH)p), indicating the involvement of a G-protein-coupled receptor.[1]

Alpha-1 Adrenergic Receptor Binding

Table 2: Comparative Adrenergic Receptor Binding Affinities (Ki values)

| Compound | Receptor Target | Ki (nM) | Reference |

| This compound | α1-Adrenergic Receptor | Data not publicly available | [1] |

| Norepinephrine | α1-Adrenergic Receptor | Higher than this compound | [1] |

Note: Specific quantitative data for this compound's Ki value requires access to the full-text of the primary research article.

Adenylate Cyclase Activation

As an α1-adrenergic agonist, this compound stimulates the production of the second messenger cyclic AMP (cAMP) through the activation of adenylate cyclase.[1] The potency of this activation is a key measure of its biological activity.

Table 3: Adenylate Cyclase Activation Data

| Compound | Target Tissue | EC50 (µM) | Maximum Fold Increase in cAMP | Reference |

| This compound | Rat Hypothalamus | Data not publicly available | Data not publicly available | [1] |

| 4-Aminocatechol | Rat Hypothalamus | More potent than this compound | More effective than this compound | [1] |

Note: Specific quantitative data for this compound's EC50 and maximal stimulation of adenylate cyclase requires access to the full-text of the primary research article.

Signaling Pathway

The mechanism of action of this compound follows the canonical α1-adrenergic signaling cascade.

Upon binding to the α1-adrenergic receptor, this compound induces a conformational change that activates the associated heterotrimeric Gq protein. The activated α-subunit of the Gq protein then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, depending on the cell type.

Experimental Protocols

The following are generalized protocols for the study of this compound, based on standard methodologies in pharmacology and biochemistry.

Isolation of this compound from Agaricus bisporus

This protocol is a generalized procedure and may require optimization.

-

Homogenization: Fresh Agaricus bisporus fruiting bodies are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at 4°C.

-

Centrifugation: The homogenate is centrifuged to remove solid debris, yielding a crude extract.

-

Solvent Partitioning: The aqueous extract is partitioned against an immiscible organic solvent (e.g., ethyl acetate) to remove nonpolar compounds.

-

Chromatography: The aqueous phase is subjected to column chromatography. A common choice is a gel filtration column (e.g., Sephadex G-10) to separate compounds based on size.

-

Further Purification: Fractions containing this compound, identified by a suitable assay (e.g., UV absorbance at 280 nm), are pooled and further purified by high-performance liquid chromatography (HPLC) using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and methanol (B129727) with 0.1% trifluoroacetic acid).

-

Characterization: The purified compound is characterized by mass spectrometry and NMR spectroscopy to confirm its identity as this compound.

Alpha-1 Adrenergic Receptor Binding Assay

This is a competitive binding assay using a radiolabeled antagonist.

-

Membrane Preparation: Crude synaptic membranes are prepared from rat hypothalamus or cerebral cortex by homogenization and differential centrifugation.

-

Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.7.

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radiolabeled α1-antagonist (e.g., [3H]WB-4101) and varying concentrations of this compound or a reference compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

This assay measures the production of cAMP.

-

Membrane Preparation: As described in the binding assay.

-

Assay Medium: The assay mixture typically contains ATP, MgCl₂, a cAMP phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), and a GTP analog (e.g., Gpp(NH)p).

-

Incubation: The reaction is initiated by adding the membrane preparation to the assay medium containing varying concentrations of this compound. The incubation is carried out at 30°C for a defined period.

-

Termination: The reaction is stopped by adding a solution such as trichloroacetic acid.

-

cAMP Quantification: The amount of cAMP produced is measured using a commercially available enzyme immunoassay (EIA) kit or by radioimmunoassay (RIA).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of adenylate cyclase activity (EC50) is determined.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Agaricus bisporus has not been fully elucidated. It is hypothesized to be synthesized from L-glutamic acid and a catechol precursor, likely derived from the shikimate pathway. The formation of the amide bond is likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme. Further research is needed to identify the specific genes and enzymes involved in its biosynthesis.

Potential Applications and Future Directions

The selective α1-adrenergic agonist activity of this compound makes it a valuable lead compound for drug discovery. Potential therapeutic applications could include the treatment of conditions such as nasal congestion, hypotension, and certain cardiac disorders where α1-receptor stimulation is beneficial. Furthermore, its unique fungal origin and chemical structure provide a novel template for the design of new adrenergic receptor ligands with improved selectivity and pharmacokinetic profiles. Future research should focus on elucidating its complete pharmacological profile, including its effects on different α1-adrenergic receptor subtypes, its in vivo efficacy and safety, and the details of its biosynthetic pathway to enable biotechnological production.

Conclusion

This compound represents a fascinating example of a fungal secondary metabolite with potent and specific activity on a mammalian physiological target. Its characterization as an α1-adrenergic agonist opens up new avenues for both basic research into adrenergic signaling and the development of novel therapeutics. The information and protocols provided in this technical guide are intended to facilitate further investigation into this promising natural product.

References

Investigating the Endogenous Role of Agaridoxin and its Congeners in Fungi: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi, particularly those of the genus Agaricus, are prolific producers of a diverse array of secondary metabolites. Among these are unique phenylhydrazine (B124118) derivatives, including agaridoxin (B1666640) and the more extensively studied agaritine (B1664429). While the toxicological and pharmacological effects of these compounds on mammalian systems have been a primary focus of research, their endogenous roles within the fungi that synthesize them remain largely enigmatic. This technical guide provides a comprehensive overview of the current understanding and outlines a detailed framework for investigating the physiological and ecological functions of this compound and related compounds in their native fungal producers. We delve into hypothetical biosynthetic pathways, propose detailed experimental protocols for their elucidation, and present a strategy for characterizing the regulatory networks governing their production. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complex biology of these fascinating fungal natural products.

Introduction: The Enigma of Fungal Phenylhydrazines

Fungi produce a vast arsenal (B13267) of secondary metabolites, which are small molecules not essential for primary growth but crucial for adaptation, defense, and development.[1][2] These compounds play significant roles in ecological interactions, including defense against competitors and pathogens.[3][4] The button mushroom, Agaricus bisporus, and its relatives are known to produce the phenylhydrazine derivative agaritine (β-N-(γ-L(+)-glutamyl)-4-(hydroxymethyl)phenylhydrazine).[3] Agaritine and its structural relative, this compound, are of interest due to their unique chemical structures and biological activities. While much research has focused on their potential effects on human health, their purpose for the fungus itself is a compelling scientific question. Understanding the endogenous role of these compounds can provide insights into fungal biology, ecology, and evolution, and may unveil new targets for antifungal drug development or novel biotechnological applications.

Hypothetical Biosynthesis of this compound and Agaritine

The complete biosynthetic pathway for this compound and agaritine has not yet been elucidated. However, based on the known biosynthesis of other fungal secondary metabolites containing nitrogen-nitrogen bonds, a plausible pathway can be proposed. The formation of the hydrazine (B178648) moiety is a key and challenging step. While the enzymes responsible for this in most natural products are still unknown, some evidence points towards the involvement of N-nitrosation and N-hydroxylation as activation steps.[5] A newly discovered heme enzyme family has been shown to form hydrazine groups in some bacterial natural product pathways.[6]

Here, we propose a hypothetical biosynthetic pathway for agaritine, which can be adapted for the closely related this compound. This pathway is likely initiated from chorismate, a key intermediate in the shikimate pathway, which leads to the formation of aromatic amino acids.

Potential Endogenous Functions and Regulatory Mechanisms

The endogenous roles of secondary metabolites in fungi are diverse and often related to the fungus's interaction with its environment.[1][2] Potential functions for this compound and agaritine include:

-

Defense: These compounds may act as deterrents against fungivores (organisms that eat fungi) or have antimicrobial properties to outcompete other microorganisms in the substrate.[3][4]

-

Developmental Regulation: Some secondary metabolites are involved in fungal development, such as spore formation and pigmentation.[1][7] Tyrosinases, which are involved in melanin (B1238610) biosynthesis and browning in fungi, have been shown to metabolize agaritine, suggesting a potential link to developmental processes.[7][8]

-

Stress Response: The production of secondary metabolites can be triggered by environmental stressors, such as nutrient limitation, temperature changes, or exposure to toxins.[9][10] Agaritine levels have been observed to vary with the growth conditions of the mushroom.

The regulation of secondary metabolite biosynthesis in fungi is complex and often involves global regulatory networks. The Velvet complex, consisting of proteins like LaeA and VeA, is a key global regulator of secondary metabolism in many filamentous fungi and is influenced by environmental cues like light.[1][2] It is plausible that a similar regulatory system governs the production of this compound and agaritine in Agaricus species.

Quantitative Data on Agaritine Content

Quantitative analysis of agaritine content under different conditions can provide clues to its function. While extensive data is lacking, some studies have reported variations in agaritine concentrations.

| Condition | Agaritine Concentration (mg/kg fresh weight) | Reference |

| Agaricus bisporus (Commercial Strains) | 80 - 250 | [3] |

| Agaricus bisporus (Wild Strain) | Approx. 2x commercial strains | [11] |

| Mushrooms from synthetic compost | Significantly higher than other composts | [11] |

| Later flushes of mushroom harvest | Higher levels than earlier flushes | [11] |

| Mycelium in liquid culture | Much lower than in fruiting bodies | [11] |

Table 1: Reported Agaritine Concentrations under Various Conditions

Experimental Protocols for Investigating Endogenous Roles

A multi-faceted approach is necessary to elucidate the endogenous role of this compound and agaritine. The following experimental workflows are proposed.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically clustered together on the chromosome.[1] Identifying this cluster is the first step towards understanding the pathway and its regulation.

Protocol 5.1.1: Bioinformatic Prediction of BGCs

-

Obtain Genome Sequence: Acquire the whole genome sequence of an Agaricus species known to produce agaritine, such as Agaricus bisporus, from a public database (e.g., NCBI).[12]

-

BGC Prediction: Submit the genome sequence to bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Secondary Metabolite Regions).[13] These tools identify potential BGCs based on the presence of core biosynthetic genes (e.g., non-ribosomal peptide synthetases, polyketide synthases) and other characteristic enzymes.

-

Candidate Selection: Analyze the output to identify candidate BGCs that may be involved in phenylhydrazine biosynthesis. Look for clusters containing genes with homology to enzymes involved in aromatic amino acid metabolism, nitrogen incorporation, and peptide ligation.

Protocol 5.1.2: Targeted Gene Knockout

-

Design of Knockout Cassette: For a candidate gene within the predicted BGC, design a knockout cassette using homologous recombination. This typically involves flanking a selectable marker (e.g., hygromycin resistance gene) with sequences homologous to the regions upstream and downstream of the target gene.

-

Protoplast Formation: Generate protoplasts from Agaricus bisporus mycelia by enzymatic digestion of the cell walls (e.g., using a mixture of driselase (B13393941) and lyticase).

-

Transformation: Introduce the knockout cassette into the protoplasts using a method such as PEG-mediated transformation.[14]

-

Selection and Verification: Select for transformants on a medium containing the appropriate antibiotic. Verify the correct integration of the knockout cassette and deletion of the target gene using PCR and Southern blotting.

Functional Characterization of the Metabolites

Once a knockout mutant unable to produce agaritine is generated, its phenotype can be compared to the wild-type strain to infer the function of the metabolite.

Protocol 5.2.1: Phenotypic Analysis of Knockout Mutants

-

Growth and Development: Compare the growth rate, mycelial morphology, and fruiting body formation of the wild-type and knockout strains on various media.

-

Stress Tolerance Assays: Expose the wild-type and knockout strains to various abiotic stressors, including oxidative stress (e.g., H₂O₂), heavy metal stress (e.g., cadmium), and thermal stress. Assess differences in survival and growth.

-

Antimicrobial Assays: Co-culture the fungal strains with various bacteria and other fungi to assess any changes in competitive ability. Measure zones of inhibition to determine if agaritine has antimicrobial properties.

-

Fungivory Assays: In a controlled environment, expose the wild-type and knockout strains to known fungivores (e.g., insects, nematodes) and quantify the extent of grazing to determine if agaritine acts as a feeding deterrent.

Analysis of Gene Expression and Metabolite Production

To understand the regulation of this compound/agaritine biosynthesis, it is crucial to quantify gene expression and metabolite levels under different conditions.

Protocol 5.3.1: Quantitative Real-Time PCR (qRT-PCR)

-

Culture Conditions: Grow Agaricus bisporus under various conditions, such as different nutrient sources, temperatures, and light regimes.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from mycelia or fruiting bodies at different developmental stages and under different conditions. Synthesize cDNA from the extracted RNA.

-

qRT-PCR: Perform qRT-PCR using primers specific for the genes within the identified BGC to quantify their expression levels. Normalize the expression data to a housekeeping gene.

Protocol 5.3.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Sample Extraction: Extract metabolites from fungal tissues (mycelia, fruiting bodies) grown under different conditions using a suitable solvent such as methanol (B129727) or a methanol/water mixture.

-

LC-MS/MS Analysis: Analyze the extracts using a reverse-phase HPLC system coupled to a tandem mass spectrometer. Develop a specific method for the detection and quantification of this compound and agaritine based on their parent and fragment ion masses.

-

Quantification: Use a standard curve generated with purified agaritine to quantify its concentration in the samples.

Conclusion and Future Directions

The endogenous role of this compound and its related phenylhydrazine compounds in fungi presents a compelling area of research with implications for fungal biology, ecology, and biotechnology. The lack of a defined biosynthetic pathway and a clear physiological function highlights a significant knowledge gap. The experimental framework presented in this guide, combining genomics, molecular genetics, and metabolomics, provides a roadmap for researchers to systematically investigate these questions. Elucidating the biosynthesis and function of these unique fungal metabolites will not only enhance our fundamental understanding of the fungal kingdom but may also pave the way for the discovery of novel bioactive compounds and the development of new strategies for controlling fungal growth. Future research should focus on the enzymatic characterization of the biosynthetic pathway, the identification of the specific environmental cues that trigger production, and the in-depth analysis of the ecological interactions mediated by these fascinating molecules.

References

- 1. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. itqb.unl.pt [itqb.unl.pt]

- 3. Mushroom - Wikipedia [en.wikipedia.org]

- 4. Ecology of Fungi | Biology for Majors II [courses.lumenlearning.com]

- 5. Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new heme enzyme family forms hydrazine groups in diverse biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal tyrosinases: new prospects in molecular characteristics, bioengineering and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Structures, Biological Activities, and Biosynthetic Analysis of Secondary Metabolites from Agaricus Mushrooms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole Genome Sequence of the Commercially Relevant Mushroom Strain Agaricus bisporus var. bisporus ARP23 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. floraandfona.org.in [floraandfona.org.in]

- 14. Toward Awakening Cryptic Secondary Metabolite Gene Clusters in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the fungal metabolite agaridoxin (B1666640), its mechanism of action, and related bioactive compounds found in fungi of the genus Agaricus. The content herein is structured to offer an in-depth understanding of the chemical properties, biological activities, and experimental methodologies associated with these compounds, tailored for a scientific audience engaged in natural product research and drug development.

Introduction to this compound

This compound is a naturally occurring catecholamine derivative isolated from mushrooms of the Agaricus genus. As a secondary metabolite, it represents the vast chemical diversity found within fungi, a kingdom renowned for producing a wide array of biologically active compounds. This guide will delve into the pharmacology of this compound, with a particular focus on its role as an adrenergic agonist, and will also explore other significant metabolites from Agaricus species, such as agaritine (B1664429), to provide a broader context of the biochemistry of these fungi.

Chemical and Biological Profile of this compound

This compound is characterized as a catecholamine that exhibits specific pharmacological activity on the mammalian adrenergic system.

Chemical Structure

The chemical structure of L-Agaridoxin is 2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid |

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 254.24 g/mol |

| Class | Catecholamine, Amino Acid Derivative |

Mechanism of Action: Alpha-1 Adrenergic Agonism

This compound functions as a selective alpha-1 (α₁) adrenergic receptor agonist.[1] Its primary mechanism of action involves the activation of adenylate cyclase, an enzyme crucial for signal transduction, in a variety of mammalian tissues, including the hypothalamus, kidney, liver, and cerebral cortex.[1] This activation is dependent on the presence of guanylyl imidodiphosphate (Gpp(NH)p), indicating a G-protein-coupled receptor (GPCR) mediated pathway.[1] The α₁-adrenergic receptor is typically coupled to the Gq heterotrimeric G protein.[2]

Studies using selective adrenergic blockers have confirmed its α₁-receptor specificity. The effects of this compound are effectively antagonized by α₁-selective blockers such as WB-4101 and phenoxybenzamine.[1] Conversely, the β-blocker propranolol (B1214883) and the α₂-blocker yohimbine (B192690) do not inhibit its activity, further cementing its classification as an α₁-agonist.[1] Furthermore, this compound is readily oxidized by the enzyme tyrosinase into quinone structures, which lack agonist activity.[1]

Signaling Pathway

The binding of this compound to the α₁-adrenergic receptor initiates a signaling cascade characteristic of Gq-coupled receptors. Upon activation, the Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). While the classic Gq pathway focuses on IP₃ and DAG, the literature on this compound specifically highlights the stimulation of adenylate cyclase.[1] This suggests a potential non-canonical or complex downstream signaling event following α₁-receptor activation in the studied membrane preparations.

Related Fungal Metabolites from Agaricus

The Agaricus genus is a rich source of various bioactive compounds beyond this compound. These metabolites exhibit a range of biological activities and are of significant interest to researchers.

Agaritine

Agaritine (β-N-[γ-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine) is a prominent and well-studied hydrazine (B178648) derivative found in Agaricus species, particularly A. bisporus.[3] Unlike this compound, agaritine has raised health concerns due to its potential genotoxicity and carcinogenicity after metabolic activation.[4][5][6]

The enzyme γ-glutamyltransferase can metabolize agaritine into glutamate (B1630785) and a reactive phenylhydrazine (B124118) derivative.[5] Further metabolism, including by mushroom tyrosinase, can generate the 4-(hydroxymethyl)benzenediazonium (B1203784) ion, a putative carcinogen.[7][8] The concentration of agaritine is highest in fresh, raw mushrooms and can be significantly reduced by cooking and processing.[4][9]

Other Bioactive Compounds

Agaricus mushrooms contain a variety of other metabolites with documented health benefits.[1][10][11][12] These include:

-

Polysaccharides (β-glucans): Known for their immunomodulatory effects.[1][11]

-

Ergosterol: A precursor to vitamin D₂, which can be formed upon UV light exposure.[1]

-

Phenolic Compounds (e.g., gallic acid): Contribute to the antioxidant capacity of the mushrooms.[13]

-

Terpenoids and Flavonoids: These classes of compounds are known for a wide range of activities, including anti-inflammatory and anti-cancer properties.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related metabolite agaritine. While specific binding affinities (Ki) for this compound were not numerically detailed in the reviewed literature, it was noted that its inhibitory constant is lower than that of norepinephrine.[1]

Table 1: Adrenergic Receptor Binding and Activity of this compound

| Compound | Target | Assay Type | Result | Reference |

|---|---|---|---|---|

| This compound | α₁-Adrenergic Receptor | Receptor Binding | Ki < Norepinephrine | [1] |

| This compound | Adenylate Cyclase | Enzyme Activation | Stimulates activity in hypothalamus, kidney, liver, cerebral cortex | [1] |

| WB-4101 | This compound-mediated AC stimulation | Antagonism Assay | Effective Antagonist | [1] |

| Phenoxybenzamine | This compound-mediated AC stimulation | Antagonism Assay | Effective Antagonist | [1] |

| Propranolol | This compound-mediated AC stimulation | Antagonism Assay | No Inhibitory Effect | [1] |

| Yohimbine | this compound-mediated AC stimulation | Antagonism Assay | No Inhibitory Effect |[1] |

Table 2: Agaritine Content in Agaricus bisporus

| Sample Type | Agaritine Concentration (mg/kg wet weight) | Reference |

|---|---|---|

| Fresh, Commercial Strain 1 | 100 - 250 | [3] |

| Fresh, Commercial Strain 2 | 80 - 190 | [3] |

| Fresh, Supermarket Samples (avg.) | 272 ± 69 | [9] |

| Fresh | 228.2 | [4] |

| Canned | Not Detected | [4] |

| Retail Processed Products | 6 - 33 |[3] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of fungal metabolites, as well as for the key bioassays used to characterize this compound's activity.

Fungal Metabolite Extraction and Analysis

A general workflow for the extraction and analysis of fungal secondary metabolites is crucial for natural product discovery.

Methodology:

-

Sample Preparation: Fungal biomass from either solid-state or liquid-state cultivation is harvested.

-

Homogenization: The sample is homogenized, often by grinding in liquid nitrogen or via ultrasonication to ensure efficient cell lysis.

-

Solvent Extraction: An appropriate organic solvent, such as methanol (B129727), acetonitrile, or ethyl acetate, is added. A common choice is 60% cold methanol, sometimes supplemented with formic acid to improve the extraction of certain compounds.

-

Separation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 rpm) at 4°C to pellet solid debris.

-

Collection and Cleanup: The supernatant containing the metabolites is collected. For complex samples, a cleanup step using Solid-Phase Extraction (SPE) may be employed to remove interfering substances.

-

Analysis: The final extract is analyzed using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS) for separation, detection, and identification of metabolites.[14]

Adenylate Cyclase Activity Assay

This protocol outlines a method to measure the stimulation of adenylate cyclase by an agonist like this compound.

Methodology:

-

Membrane Preparation: Isolate cell membranes from the tissue of interest (e.g., rat hypothalamus) via homogenization in a cold lysis buffer followed by differential centrifugation to pellet the membranes.[15] Resuspend the final pellet in an appropriate assay buffer.

-

Reaction Mixture: Prepare a reaction mix in a final volume (e.g., 1.0 mL). The final concentrations should be approximately 50 mM Tris-HCl, 2-5 mM MgCl₂, 0.5 mM ATP, and an ATP regenerating system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase).[16] Include a non-hydrolyzable GTP analog like Gpp(NH)p to ensure sustained G-protein activation.[1]

-

Incubation: Add the membrane preparation to tubes containing the reaction mixture with and without the test compound (this compound). For antagonist studies, pre-incubate the membranes with the antagonist (e.g., WB-4101) before adding this compound.

-

Assay Execution: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., boiling or adding EDTA).

-

cAMP Quantification: Measure the amount of cyclic AMP (cAMP) produced, typically using a competitive immunoassay (EIA or RIA) or by chromatographic methods (HPLC).[16]

Alpha-1 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for α₁-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare membranes rich in α₁-receptors as described in the adenylate cyclase assay protocol.[15] Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

Assay Setup: Set up the binding assay in a 96-well plate format with a final volume of ~250 µL per well.[17]

-

Reaction Components: To each well, add:

-

Membrane suspension (e.g., 50-120 µg of protein).

-

A fixed concentration of a selective α₁-antagonist radioligand, such as [³H]prazosin or [³H]WB-4101.

-

For competition assays, add varying concentrations of the unlabeled competing ligand (this compound).

-

For determining non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[17]

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[17] This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and use non-linear regression to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.[18]

Conclusion and Future Directions

This compound stands out as a fungal metabolite with specific and potent activity as an α₁-adrenergic agonist. Its ability to stimulate adenylate cyclase in key mammalian tissues warrants further investigation into its physiological roles and therapeutic potential. The broader Agaricus genus remains a promising source of diverse bioactive compounds, from the potentially toxic agaritine to beneficial antioxidants and immunomodulators.

Future research should focus on obtaining more precise quantitative pharmacological data for this compound, such as its Ki values for different α₁-receptor subtypes and its downstream signaling effects beyond cAMP production. Elucidating the biosynthetic pathway of this compound could enable synthetic biology approaches for its production. Furthermore, continued exploration of the metabolome of Agaricus and other fungi will undoubtedly lead to the discovery of novel compounds with unique biological activities, contributing to the development of new functional foods and pharmaceuticals.

References

- 1. Examining the health effects and bioactive components in Agaricus bisporus mushrooms: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. A survey of the occurrence of agaritine in U.K. cultivated mushrooms and processed mushroom products. | Semantic Scholar [semanticscholar.org]

- 4. [Quantities of agaritine in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

- 6. MMSL: AGARITINE: A NATURAL TOXIC AMINO ACID OF CULTIVATED MUSHROOM AGARICUS SPP. AND ITS POTENTIAL HEALTH RISK [mmsl.cz]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The metabolism and bioactivation of agaritine and of other mushroom hydrazines by whole mushroom homogenate and by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of storage and household processing on the agaritine content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Analysis of agaritine in mushrooms and in agaritine-administered mice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Unraveling the Structure-Activity Relationship of Agaridoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaridoxin (B1666640), a naturally occurring catecholamine derivative isolated from the mushroom Agaricus campestris, has garnered scientific interest due to its specific interaction with the mammalian adrenergic system. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its synthetic analogues, focusing on their activity as alpha-1 (α1) adrenergic receptor agonists. Understanding the molecular features that govern the potency and efficacy of these compounds is crucial for the rational design of novel therapeutic agents targeting the α1-adrenergic system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: The Pharmacophore of this compound

The biological activity of this compound and its analogues is intrinsically linked to their chemical structures. As an α1-adrenergic agonist, this compound's core pharmacophore consists of a catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) and a protonated amine, which are common features among many catecholaminergic agonists. The spatial arrangement of these functional groups and the nature of the substituent attached to the amine are critical determinants of receptor affinity and intrinsic activity.

Structure-Activity Relationship of this compound and its Analogues

The seminal work by Yamamura and colleagues in 1982 laid the foundation for our understanding of this compound's SAR. By synthesizing and evaluating a series of analogues, they identified key structural modifications that influence its activity on adenylate cyclase, an enzyme whose activation is a downstream effect of α1-adrenergic receptor stimulation.

The fundamental structure of this compound is 3,4-dihydroxy-L-glutamanilide. The key findings from the study of its analogues can be summarized as follows:

-

The Catechol Moiety is Essential: Oxidation of the catechol group to a quinone results in a loss of agonist activity. This highlights the critical role of the two hydroxyl groups in receptor binding and activation.

-

The Amine Group is Crucial: The presence of a protonatable nitrogen is a well-established requirement for interaction with adrenergic receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of this compound and a key analogue at the α1-adrenergic receptor. The inhibitory constant (Ki) represents the concentration of the compound required to inhibit 50% of the binding of a specific radioligand ([3H]WB-4101) to the receptor, providing a measure of binding affinity.

| Compound | Receptor Target | Assay Type | Measured Value (Ki) | Relative Potency |

| This compound | α1-Adrenergic Receptor | [3H]WB-4101 Binding Assay | Lower than Norepinephrine | High |

| Methoxamine | α1-Adrenergic Receptor | [3H]WB-4101 Binding Assay | Lower than Norepinephrine | High |

| Norepinephrine | α1-Adrenergic Receptor | [3H]WB-4101 Binding Assay | Standard Reference | Standard |

| 4-Aminocatechol hydrochloride | α1-Adrenergic Receptor | Adenylate Cyclase Activation | More potent than this compound | Very High |

Note: Specific numerical Ki values for this compound and its analogues from the primary literature are not consistently reported in publicly accessible databases. The qualitative comparisons are based on the findings of Yamamura et al. (1982).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between the γ-carboxyl group of L-glutamic acid and the amino group of 4-aminocatechol. A general synthetic scheme is as follows:

-

Protection of Functional Groups: The amino and α-carboxyl groups of L-glutamic acid and the hydroxyl groups of 4-aminocatechol must be protected to ensure selective amide bond formation at the γ-carboxyl group. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine, benzyl (B1604629) esters for the carboxylic acids, and isopropylidene for the catechol.

-

Peptide Coupling: The protected L-glutamic acid is activated at its γ-carboxyl group using a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and then reacted with the protected 4-aminocatechol.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc and benzyl groups, and mild acid for the isopropylidene group) to yield this compound.

Adenylate Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) from ATP by the enzyme adenylate cyclase in a membrane preparation.

Materials:

-

Rat brain cortex (or other tissue expressing α1-adrenergic receptors)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, and a cAMP phosphodiesterase inhibitor like IBMX)

-

Test compounds (this compound and its analogues)

-

Radiolabeled ATP (e.g., [α-³²P]ATP)

-

Apparatus for column chromatography (e.g., Dowex and alumina (B75360) columns) or a commercial cAMP assay kit.

Procedure:

-

Membrane Preparation: Homogenize the tissue in cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Assay Incubation: In a reaction tube, combine the membrane preparation, assay buffer, radiolabeled ATP, and the test compound at various concentrations.

-

Reaction Termination: After a defined incubation period at a specific temperature (e.g., 30°C for 10 minutes), stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled cAMP) and boiling.

-

cAMP Separation and Quantification: Separate the produced radiolabeled cAMP from unreacted ATP and other nucleotides using sequential column chromatography or a scintillation proximity assay.

-

Data Analysis: Quantify the amount of radiolabeled cAMP produced and plot the concentration-response curve to determine the EC50 value for each compound.

[³H]WB-4101 Radioligand Binding Assay

This competitive binding assay measures the affinity of a compound for the α1-adrenergic receptor by assessing its ability to displace a known radiolabeled antagonist ([³H]WB-4101).

Materials:

-

Membrane preparation from a source rich in α1-adrenergic receptors (e.g., rat brain cortex).

-